2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898778-03-5
VCID: VC2303623
InChI: InChI=1S/C17H15F3O/c1-10-3-4-11(2)13(7-10)16(21)6-5-12-8-14(18)17(20)15(19)9-12/h3-4,7-9H,5-6H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Molecular Formula: C17H15F3O
Molecular Weight: 292.29 g/mol

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

CAS No.: 898778-03-5

Cat. No.: VC2303623

Molecular Formula: C17H15F3O

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone - 898778-03-5

Specification

CAS No. 898778-03-5
Molecular Formula C17H15F3O
Molecular Weight 292.29 g/mol
IUPAC Name 1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Standard InChI InChI=1S/C17H15F3O/c1-10-3-4-11(2)13(7-10)16(21)6-5-12-8-14(18)17(20)15(19)9-12/h3-4,7-9H,5-6H2,1-2H3
Standard InChI Key XQGKQTOAMSOAFF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F

Introduction

Chemical Properties

Structural Features

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is structurally related to propiophenone, featuring specific substitution patterns that define its chemical identity. The compound contains:

  • Dimethyl substitutions at the 2' and 5' positions of the phenyl ring

  • A trifluorophenyl group at the 3 position, with fluorine atoms at the 3, 4, and 5 positions

  • A ketone functional group connecting the two aromatic rings via a propyl chain

Physical Properties

The physical properties of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, both experimentally determined and theoretically predicted, are summarized in Table 1.

Table 1: Physical Properties of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

PropertyValueSource
Molecular FormulaC₁₇H₁₅F₃OExperimental
Molecular Weight292.29 g/molCalculated
Boiling Point385.6±42.0 °CPredicted
Density1.201±0.06 g/cm³Predicted
Physical StateSolidInferred

The trifluorophenyl group enhances the compound's lipophilicity, which could facilitate interactions with biological membranes and potentially influence its absorption, distribution, and metabolism in biological systems. This property is particularly important when considering potential therapeutic applications.

Chemical Identifiers

For systematic identification in chemical databases and literature, 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is associated with several standard identifiers, as listed in Table 2.

Table 2: Chemical Identifiers for 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Identifier TypeValueReference
CAS Number898778-03-5
SMILESO=C(C1=CC(C)=CC=C1C)CCC2=CC(F)=C(F)C(F)=C2
CBNumberCB2430014
VCIDVC2303623

These identifiers enable researchers to unambiguously reference this compound across different chemical databases and information systems, facilitating scientific communication and data exchange.

SupplierProduct NumberPurityPackage SizePrice (USD)Update Date
Matrix Scientific11080697%1g$4372021-12-16
Rieke Metals6127-6100-2897%1g$4672021-12-16
Matrix Scientific11080697%2g$7262021-12-16
Rieke Metals6127-6100-2897%2g$8752021-12-16
American Custom Chemicals CorporationHCH003193195.00%1g$1006.582021-12-16
VulcanchemVC2303623Not specifiedNot specifiedNot specified2023-08-16
BLDpharmNot specifiedNot specifiedNot specifiedNot specified2024-01-01

The relatively high prices suggest that this compound is primarily produced for specialized research applications rather than large-scale industrial use. The market for this compound appears to be niche, catering to academic and pharmaceutical research laboratories.

Comparison with Related Compounds

To better understand the properties and potential applications of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, it is instructive to compare it with structurally related compounds. Table 4 presents a comparison with several related compounds identified in the literature.

Table 4: Comparison of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightDistinguishing FeaturesReference
2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone898778-03-5C₁₇H₁₅F₃O292.29Dimethyl at 2',5'; trifluoro at 3,4,5
2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone898778-00-2C₁₇H₁₅F₃O292.29Dimethyl at 2',4'; trifluoro at 3,4,5
4'-Bromo-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenoneNot availableNot specifiedNot specifiedBromo at 4', fluoro at 3', trifluoro at 3,4,5
3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenoneNot availableNot specifiedNot specifiedMethyl at 3', trifluoro at 3,4,5
2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone898777-82-7C₁₆H₁₃F₃OS310.3Thiomethyl at 2', trifluoro at 3,4,5
2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenoneNot availableNot specifiedNot specifiedDimethyl at 2',3'; trifluoro at 3,4,5
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone898790-75-5C₁₈H₂₀O252.3Dimethyl at 2',5'; methyl at 3
2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone898774-78-2C₁₈H₂₀O₂268.3Dimethyl at 2',5'; methoxy at 3
3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone898754-08-0C₁₇H₁₆F₂O274.30Difluoro at 3',4'; dimethyl at 2,5
2',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone898780-66-0C₁₉H₂₂O266.4Dimethyl at 2',5'; dimethyl at 3,5

This comparison illustrates how subtle variations in substitution patterns can lead to a diverse family of related compounds, each with potentially distinct chemical and biological properties. The position and nature of substituents (methyl, fluoro, bromo, methoxy, thiomethyl) significantly influence the physical and chemical behavior of these molecules.

Research Findings and Future Directions

Research on 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is limited, but studies on structural analogs suggest several potential areas for future investigation:

  • Biological Activity: The trifluorophenyl group enhances lipophilicity, which could facilitate interactions with biomolecules, influencing enzyme activities and metabolic pathways.

  • Structure-Activity Relationships: Systematic studies comparing the biological activities of compounds in Table 4 could provide valuable insights into the effects of substitution patterns on activity.

  • Synthetic Methodology: Development of efficient, scalable synthesis methods for this compound and its derivatives represents an opportunity for synthetic organic chemistry research.

  • Drug Discovery: Exploration of this compound and its derivatives as potential lead structures in medicinal chemistry programs, particularly in areas where fluorinated compounds have shown promise.

Future research might focus on elucidating specific mechanisms of action and potential therapeutic applications. The unique structural features of this compound, particularly the combination of dimethyl substitutions and the trifluorophenyl group, warrant further investigation in various scientific contexts.

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